Hidrocloruro de moxifloxacino

Descripción general

Descripción

El Hidrocloruro de Moxifloxacino es un antibiótico sintético de fluoroquinolona utilizado para tratar diversas infecciones bacterianas. Es eficaz contra un amplio espectro de bacterias, incluidas las que causan infecciones del tracto respiratorio, infecciones de la piel e infecciones intraabdominales . El this compound es conocido por su alta eficacia y está disponible en formulaciones orales, intravenosas y oftálmicas .

Aplicaciones Científicas De Investigación

El Hidrocloruro de Moxifloxacino tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El Hidrocloruro de Moxifloxacino ejerce sus efectos antibacterianos inhibiendo las enzimas topoisomerasa II (ADN girasa) y topoisomerasa IV. Estas enzimas son esenciales para la replicación, transcripción y reparación del ADN bacteriano. Al inhibir estas enzimas, el this compound evita que las bacterias repliquen y reparen su ADN, lo que lleva a la muerte de las células bacterianas .

Análisis Bioquímico

Biochemical Properties

Moxifloxacin hydrochloride functions by inhibiting DNA gyrase, a type II topoisomerase, and topoisomerase IV . These enzymes are necessary to separate bacterial DNA, thereby inhibiting cell replication .

Cellular Effects

Moxifloxacin hydrochloride is used to treat various bacterial infections . It has been shown to have a dose-dependent reduction in bacterial density in the cerebrospinal fluid (CSF) in rabbit models of meningitis . It is also effective against both Gram-positive and Gram-negative bacteria .

Molecular Mechanism

Moxifloxacin hydrochloride exerts its effects at the molecular level by inhibiting DNA gyrase and topoisomerase IV . These enzymes are necessary for the separation of bacterial DNA, thereby inhibiting cell replication .

Temporal Effects in Laboratory Settings

In laboratory settings, moxifloxacin hydrochloride has shown to have high tissue levels rapidly attained after a 400-mg dose, and these levels exceed the minimum inhibitory concentration (MIC) values for respiratory pathogens for a 30-hour period .

Dosage Effects in Animal Models

In animal models, treatment with moxifloxacin hydrochloride resulted in a dose-dependent reduction in bacterial density . It was equivalent in efficacy to ceftriaxone or vancomycin in rabbit models of meningitis .

Metabolic Pathways

Moxifloxacin hydrochloride is eliminated via metabolic, renal, and biliary/faecal routes . About 22% of a moxifloxacin dose is excreted via the kidneys as unmetabolised moxifloxacin, while 14% and 2.5% of a dose is renally excreted as acylglucuronide (M2) and N-sulphate (M1), respectively .

Transport and Distribution

Moxifloxacin hydrochloride is rapidly absorbed in humans, with a high bioavailability of approximately 90% . There is good distribution to saliva, interstitial fluids, and lung tissues .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del Hidrocloruro de Moxifloxacino implica la condensación de ácido 1-ciclopropil-6,7-difluoro-8-metoxi-4-oxo-1,4-dihidro-3-quinolina carboxílico con (S,S)-2,8-diazabiciclo[4.3.0]nonano bajo la catálisis de una amina terciaria . La reacción se lleva a cabo en un solvente orgánico, seguida de la formación de una sal compleja con un ácido orgánico quiral. Esta sal compleja se hace reaccionar entonces con ácido clorhídrico o gas cloruro de hidrógeno para producir this compound .

Métodos de Producción Industrial: La producción industrial del this compound implica un proceso de purificación utilizando un disolvente mixto de etanol, agua y ácido clorhídrico concentrado. Este método permite la cristalización y purificación eficientes del compuesto, haciéndolo adecuado para la producción a gran escala .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Hidrocloruro de Moxifloxacino experimenta diversas reacciones químicas, incluidas:

Oxidación: Puede oxidarse para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución pueden ocurrir en posiciones específicas del anillo de quinolona.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar agentes halogenantes como el cloro o el bromo para las reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados del this compound, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Compuestos Similares:

Levofloxacino: Otro antibiótico fluoroquinolónico con un mecanismo de acción similar pero diferentes propiedades farmacocinéticas.

Ciprofloxacino: Una fluoroquinolona ampliamente utilizada con un espectro de actividad más amplio pero con un mayor potencial de efectos secundarios.

Gatifloxacino: Similar al Hidrocloruro de Moxifloxacino pero con diferentes aplicaciones clínicas y perfiles de efectos secundarios.

Singularidad: El this compound es único debido a su alta eficacia contra un amplio espectro de bacterias, incluidas las resistentes a otros antibióticos. También tiene un perfil de seguridad favorable y está disponible en múltiples formulaciones, lo que lo hace versátil para diversas aplicaciones clínicas .

Propiedades

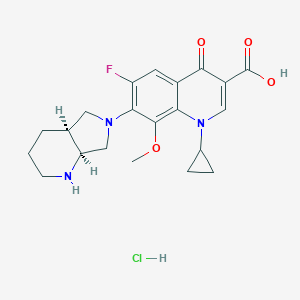

IUPAC Name |

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O4.ClH/c1-29-20-17-13(19(26)14(21(27)28)9-25(17)12-4-5-12)7-15(22)18(20)24-8-11-3-2-6-23-16(11)10-24;/h7,9,11-12,16,23H,2-6,8,10H2,1H3,(H,27,28);1H/t11-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIIJJHBXUESQI-DFIJPDEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClFN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4045921 | |

| Record name | Moxifloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186826-86-8 | |

| Record name | Moxifloxacin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=186826-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moxifloxacin hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186826868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moxifloxacin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4045921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOXIFLOXACIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C53598599T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.